2-methyl-1-prop-2-enyl-3,4-dihydro-1H-isoquinolin-7-amine
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Overview
Description
2-methyl-1-prop-2-enyl-3,4-dihydro-1H-isoquinolin-7-amine is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often found in natural products and synthetic drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-prop-2-enyl-3,4-dihydro-1H-isoquinolin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Prop-2-enyl Group: The prop-2-enyl group can be introduced via a Heck reaction, where an alkene reacts with an aryl halide in the presence of a palladium catalyst.
Methylation: The final step involves the methylation of the isoquinoline derivative using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-prop-2-enyl-3,4-dihydro-1H-isoquinolin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where nucleophiles such as alkyl halides or acyl chlorides replace the hydrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., potassium carbonate).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of N-alkyl or N-acyl isoquinoline derivatives.
Scientific Research Applications
2-methyl-1-prop-2-enyl-3,4-dihydro-1H-isoquinolin-7-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-1-prop-2-enyl-3,4-dihydro-1H-isoquinolin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3,4-dihydroisoquinoline: Similar structure but lacks the prop-2-enyl group.
2-methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but fully saturated.
7-amino-1,2,3,4-tetrahydroisoquinoline: Similar structure but fully saturated and lacks the prop-2-enyl group.
Uniqueness
2-methyl-1-prop-2-enyl-3,4-dihydro-1H-isoquinolin-7-amine is unique due to the presence of both the prop-2-enyl group and the amine group at specific positions on the isoquinoline core. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C13H18N2 |
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Molecular Weight |
202.30 g/mol |
IUPAC Name |
2-methyl-1-prop-2-enyl-3,4-dihydro-1H-isoquinolin-7-amine |
InChI |
InChI=1S/C13H18N2/c1-3-4-13-12-9-11(14)6-5-10(12)7-8-15(13)2/h3,5-6,9,13H,1,4,7-8,14H2,2H3 |
InChI Key |
WQDRWCFGOGHZEM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1CC=C)C=C(C=C2)N |
Origin of Product |
United States |
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